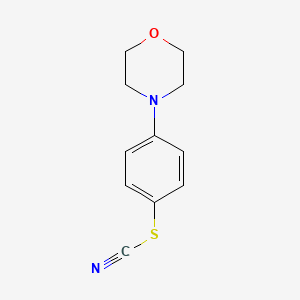

(4-Morpholin-4-ylphenyl) thiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-morpholin-4-ylphenyl) thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c12-9-15-11-3-1-10(2-4-11)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTIBXVOHLUGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)SC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Morpholin 4 Ylphenyl Thiocyanate

Direct Thiocyanation Strategies

Direct thiocyanation involves the introduction of the -SCN group onto the aromatic ring of a morpholine-containing precursor, such as N-phenylmorpholine. The strong electron-donating and ortho-, para-directing nature of the morpholino group activates the aromatic ring, making the para-position susceptible to electrophilic attack.

Transition-metal catalysis provides an efficient tool for the formation of C-S bonds, including the C-SCN bond. nih.gov Palladium and copper catalysts are prominent in these transformations, enabling direct C-H bond functionalization or cross-coupling reactions. nih.govmdpi.com

For a substrate like N-phenylmorpholine, a palladium-catalyzed C-H activation strategy could be employed. This approach selectively functionalizes a specific C-H bond, typically directed by a nearby functional group. nih.gov In the presence of a palladium catalyst and a suitable thiocyanating agent, the C-H bond at the para-position of the N-phenylmorpholine can be converted directly to a C-SCN bond.

Alternatively, copper-catalyzed cross-coupling of an arylboronic acid precursor, such as (4-morpholinophenyl)boronic acid, with a thiocyanate (B1210189) salt like potassium thiocyanate (KSCN) is a viable method. organic-chemistry.org This type of reaction often proceeds in the presence of an oxidant, such as molecular oxygen, and a base. organic-chemistry.org

| Method | Aryl Precursor | Catalyst | Thiocyanate Source | Typical Conditions | Ref. |

| Pd-Catalyzed C-H Activation | N-Phenylmorpholine | PdCl₂ | N-(thiocyanato)phthalimide | DMF, 100 °C, 16h | nih.gov |

| Cu-Catalyzed Cross-Coupling | (4-Morpholinophenyl)boronic acid | Copper(II) Acetate | KSCN | O₂, 4-Methylpyridine | organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) is a stepwise addition-elimination mechanism for substituting a leaving group on an aromatic ring. nih.gov This reaction is contingent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

The synthesis of (4-Morpholin-4-ylphenyl) thiocyanate via an SNAr pathway is generally not feasible. The target molecule's precursor would require a good leaving group (e.g., a halogen) at the C-4 position and the morpholino group at the C-1 position. The morpholino group is a potent electron-donating group, which deactivates the ring towards nucleophilic attack. This electronic effect destabilizes the anionic intermediate required for the SNAr mechanism, thus hindering the reaction with the thiocyanate anion.

Oxidative thiocyanation is a highly effective method for introducing a thiocyanate group onto electron-rich aromatic systems like substituted anilines. researchgate.net This process involves the in situ generation of an electrophilic thiocyanating species from an inexpensive and stable thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in the presence of an oxidant. researchgate.netnih.gov

For the synthesis of this compound, N-phenylmorpholine serves as an ideal substrate. The reaction proceeds by activating the thiocyanate salt with an oxidant to form a more electrophilic species (e.g., thiocyanogen (B1223195), (SCN)₂), which then attacks the electron-rich phenyl ring. Due to the strong para-directing effect of the morpholino group, the thiocyanation occurs with high regioselectivity at the C-4 position. A variety of oxidants can be employed, including ceric ammonium nitrate (B79036) (CAN) or hypervalent iodine reagents. researchgate.netnih.gov Mechanochemical methods, using an oxidant like Oxone in a ball mill, have also been developed for anilines, though care must be taken to avoid polymerization side-reactions. nih.gov

| Substrate | Thiocyanate Source | Oxidant | Solvent | Key Features | Ref. |

| N-Phenylmorpholine | NH₄SCN / KSCN | PhICl₂ | Toluene | In situ generation of ClSCN | nih.gov |

| Substituted Anilines | NaSCN | DHPODMDO | Acetonitrile | Mild conditions, room temp. | researchgate.net |

| Aniline (B41778) | KSCN | Oxone | Neat (Mechanochemical) | Solvent-free, potential for polymerization | nih.gov |

Thiocyanogenation is a classic electrophilic aromatic substitution reaction that utilizes thiocyanogen, (SCN)₂, or a related electrophilic species like thiocyanogen chloride (ClSCN). nih.gov These reagents are typically generated in situ for safety and stability reasons. The reaction is particularly well-suited for activated, electron-rich aromatic compounds such as phenols, anilines, and their derivatives, including N-phenylmorpholine. researchgate.net

The synthesis can be performed by reacting N-phenylmorpholine with thiocyanogen, which is often prepared by treating a metal thiocyanate (e.g., lead thiocyanate) with bromine. A more modern and convenient approach involves the in situ generation of the electrophile from reagents like ammonium thiocyanate and an oxidant like dichloriodobenzene (PhICl₂). nih.gov The highly electrophilic species attacks the activated phenyl ring, leading to the formation of this compound with high regioselectivity.

Precursor-Based Synthetic Routes

These methods involve synthesizing a morpholine-substituted phenyl ring that already contains a suitable functional group, typically a halogen, which is then displaced by the thiocyanate anion.

One of the most common and versatile methods for preparing aryl thiocyanates is the nucleophilic substitution of an aryl halide with a thiocyanate salt. wikipedia.org This transformation often requires a transition-metal catalyst, typically copper or palladium, to facilitate the reaction, as uncatalyzed nucleophilic substitution on aryl halides is difficult.

The synthesis of this compound via this route would start with a precursor such as 4-(4-bromophenyl)morpholine (B1279557) or 4-(4-iodophenyl)morpholine. The reaction is carried out by heating the aryl halide with an alkali thiocyanate salt, such as sodium or potassium thiocyanate, in the presence of a copper(I) catalyst (e.g., CuI or CuSCN). The use of a polar aprotic solvent like DMF or DMSO is common to facilitate the dissolution of the salts and promote the reaction. This method is generally robust and tolerates a wide range of functional groups.

| Precursor | Thiocyanate Source | Catalyst | Solvent | Typical Conditions | Ref. |

| 4-(4-Bromophenyl)morpholine | KSCN | CuI | DMF | Heat (e.g., 120-150 °C) | wikipedia.org |

| 4-(4-Iodophenyl)morpholine | NaSCN | CuSCN | NMP | Heat | wikipedia.org |

Sandmeyer Reaction for Aryl Thiocyanate Formation

A classic and versatile method for the synthesis of aryl thiocyanates is the Sandmeyer reaction. numberanalytics.comwikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium salt with a thiocyanate anion, typically using a copper(I) salt as a catalyst. numberanalytics.comwikipedia.orgorganic-chemistry.orgnih.gov

The key intermediate for this synthesis is 4-morpholinoaniline (B114313). The general procedure commences with the diazotization of 4-morpholinoaniline in an acidic aqueous solution at low temperatures (typically 0-5 °C) using sodium nitrite. The resulting diazonium salt solution is then added to a solution of a thiocyanate salt, such as potassium or sodium thiocyanate, in the presence of a copper(I) catalyst, like copper(I) thiocyanate or copper(I) cyanide. The reaction mixture is then typically warmed to room temperature or gently heated to facilitate the decomposition of the diazonium salt and the formation of the C-S bond, yielding this compound.

The reaction mechanism is believed to proceed through a radical-nucleophilic aromatic substitution pathway. wikipedia.org The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then reacts with the thiocyanate anion, and the copper catalyst is regenerated.

While the Sandmeyer reaction is a powerful tool, yields can sometimes be variable, and the formation of by-products, such as isothiocyanates, can occur. sciencemadness.org However, modifications to the reaction conditions, such as the use of dry arenediazonium salts, have been shown to improve yields and minimize the formation of isomers. sciencemadness.org

Conversion from Organosulfur Compounds (e.g., Sulfenyl Chlorides, Sulfenyl Thiosulfates)

An alternative approach to the synthesis of aryl thiocyanates involves the conversion of other organosulfur compounds. wikipedia.org This can be a valuable strategy if the corresponding sulfur-containing precursors are readily accessible.

One such method is the reaction of an aryl sulfenyl chloride with a cyanide source. For the synthesis of this compound, this would involve the preparation of 4-morpholinophenylsulfenyl chloride. This intermediate could then be treated with a cyanide salt, such as sodium or potassium cyanide, to yield the desired thiocyanate.

Another related pathway is the reaction of sulfenyl thiosulfates with cyanide ions. wikipedia.org In this case, the corresponding 4-morpholinophenyl thiosulfate (B1220275) would be the key intermediate. Reaction with an alkali metal cyanide would lead to the displacement of the sulfite (B76179) group and the formation of the thiocyanate. wikipedia.org

Synthetic Routes to Key Intermediates

The successful synthesis of this compound is heavily reliant on the efficient preparation of its key precursors.

Preparation of 4-Aminophenylmorpholine Derivatives

The primary intermediate for the Sandmeyer route is 4-morpholinoaniline. A common and effective method for its synthesis is the reduction of 4-(4-nitrophenyl)morpholine (B78992). chemicalbook.comchemicalbook.com This reduction can be achieved using various reducing agents. A widely used method involves catalytic hydrogenation, where 4-(4-nitrophenyl)morpholine is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.comchemicalbook.com This reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) and proceeds under moderate pressure. chemicalbook.com

Another approach for the reduction of the nitro group is the use of metal/acid combinations, such as iron in the presence of an acid like ammonium chloride. This method is often employed in laboratory-scale syntheses due to its simplicity and cost-effectiveness. The synthesis of the precursor, 4-(4-nitrophenyl)morpholine, is typically achieved through a nucleophilic aromatic substitution reaction between p-halonitrobenzene (e.g., p-fluoronitrobenzene or p-chloronitrobenzene) and morpholine (B109124). google.com

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-(4-Nitrophenyl)morpholine | H₂, 5% Pd/C, Methanol/Ammonia, 50 psi | 4-Morpholinoaniline | 70 | chemicalbook.comchemicalbook.com |

| 4-(4-Nitrophenyl)morpholine | Fe/NH₄Cl, Methanol/Water | 4-Morpholinoaniline | - | researchgate.net |

| p-Chloronitrobenzene, Morpholine | Heat | 4-(4-Nitrophenyl)morpholine | - | google.com |

Synthesis of Halogenated Phenylmorpholine Precursors

Halogenated phenylmorpholines, such as 4-(4-chlorophenyl)morpholine (B1354488) or 4-(4-bromophenyl)morpholine, can also serve as precursors for the synthesis of this compound, for instance, through a transition metal-catalyzed cross-coupling reaction. The synthesis of these halogenated intermediates is generally accomplished via a nucleophilic aromatic substitution reaction between a dihalogenated benzene (B151609) derivative and morpholine. For example, 4-(4-chlorophenyl)morpholine can be synthesized from 1,4-dichlorobenzene (B42874) and morpholine. chemicalbook.com Similarly, 4-(4-bromophenyl)morpholine can be prepared from 1-bromo-4-iodobenzene (B50087) and morpholine.

These halogenated precursors can then potentially be converted to the target thiocyanate through reactions such as a gold-catalyzed C-S cross-coupling with a silver-based thiocyanate source. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally benign synthetic methods.

Aqueous Media Reactions

The use of water as a solvent in chemical reactions is a key principle of green chemistry. While many organic reactions are traditionally carried out in organic solvents, performing them in aqueous media can offer significant environmental and safety benefits.

The Sandmeyer reaction, a key transformation for the synthesis of this compound, can be adapted to be performed in aqueous solutions. sciencemadness.org The diazotization of the aromatic amine is inherently an aqueous process. Subsequent reaction of the diazonium salt with the thiocyanate nucleophile can also be conducted in water, potentially reducing the need for volatile and often toxic organic solvents. Furthermore, one-pot diazotization-iodination of aromatic amines in water has been reported, suggesting the feasibility of similar one-pot thiocyanation reactions. organic-chemistry.org

Heterogeneous Catalysis for Thiocyanation

The synthesis of aryl thiocyanates, including this compound, can be effectively achieved through heterogeneous catalysis, a method that offers advantages such as catalyst recyclability and simplified product purification. Research has demonstrated the utility of solid acid catalysts for the thiocyanation of substituted anilines in an aqueous medium, presenting a green and efficient approach. researchgate.net

In this methodology, silica (B1680970) sulfuric acid (SSA) and silica boron sulfonic acid (SBSA) have been employed as effective heterogeneous catalysts. researchgate.net The reaction proceeds by treating the aniline substrate with potassium thiocyanate (KSCN) in the presence of the catalyst and an oxidant like hydrogen peroxide (H₂O₂) or urea (B33335) hydrogen peroxide (UHP). researchgate.net This system facilitates the regioselective substitution at the para-position of the aromatic ring. researchgate.net The reaction is generally carried out in water, which serves as a green solvent. researchgate.net

The proposed mechanism involves the initial reaction between H₂O₂ and the solid acid catalyst to form a more potent oxidizing species. This species then reacts with the thiocyanate ion (SCN⁻) to generate the electrophilic thiocyanium ion (⁺SCN), which subsequently attacks the electron-rich aromatic ring of the aniline derivative to yield the corresponding aryl thiocyanate. researchgate.net

Detailed findings for the thiocyanation of various anilines using this heterogeneous system are presented below. While the specific yield for this compound is not detailed in the provided source, the data for analogous structures highlight the method's efficacy.

| Substrate (Aniline Derivative) | Catalyst | Oxidant | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-toluidine | SSA | H₂O₂ | 15 | 95 | researchgate.net |

| m-toluidine | SSA | H₂O₂ | 15 | 95 | researchgate.net |

| 4-chloroaniline | SSA | H₂O₂ | 45 | 90 | researchgate.net |

| 4-bromoaniline | SSA | H₂O₂ | 45 | 90 | researchgate.net |

| 4-nitroaniline | SSA | H₂O₂ | 60 | 85 | researchgate.net |

Microwave-Promoted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. A rapid, metal-free, and efficient method for the thiocyanation of aromatic amines, including 4-morpholinylaniline, has been developed using microwave irradiation. researchgate.netx-mol.net This protocol offers a simple regioselective route to para-substituted aryl thiocyanates. researchgate.net

The reaction involves treating the aromatic amine with ammonium thiocyanate (NH₄SCN) as the thiocyanato source and potassium persulfate (K₂S₂O₈) as the oxidant in a suitable solvent like toluene. researchgate.net The mixture is then subjected to microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods. researchgate.net This strategy is noted for its broad substrate scope, high functional group tolerance, and mild reaction conditions. researchgate.net For the synthesis of this compound, this method has been shown to be highly effective, yielding the product in excellent quantities.

The specific conditions and results for the microwave-assisted synthesis of this compound are detailed in the table below.

| Substrate | Thiocyanate Source | Oxidant | Solvent | Microwave Power | Temperature | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-morpholinylaniline | NH₄SCN (1 equiv) | K₂S₂O₈ (2 equiv) | Toluene | 400 W | 80 °C | 20 | 91 | researchgate.net |

Mechanistic Investigations of Thiocyanation Reactions Involving Aromatic Morpholine Systems

Electron Transfer Mechanisms in Oxidative Thiocyanation

The oxidative thiocyanation of electron-rich aromatic compounds, including N-aryl morpholines, can proceed through several mechanistic pathways. One proposed mechanism involves a single-electron transfer (SET) process. In this pathway, an oxidizing agent abstracts an electron from the electron-rich morpholine-substituted aromatic ring, generating a radical cation. This radical cation is then attacked by a thiocyanate (B1210189) anion (SCN⁻) to form the thiocyanated product after subsequent oxidation and deprotonation.

The feasibility of an SET mechanism is dependent on the oxidation potential of the aromatic substrate and the strength of the oxidizing agent employed. Aromatic amines are known to undergo SET under certain oxidative conditions. The presence of the morpholine (B109124) group, a potent electron-donating substituent, lowers the oxidation potential of the phenyl ring, making it more susceptible to SET.

Recent studies on photosensitized and electrochemically induced thiocyanation reactions have provided evidence for radical-mediated pathways. nih.govmdpi.com For instance, in photoredox catalysis, an excited-state photocatalyst can oxidize the aromatic amine to its radical cation, which then reacts with the thiocyanate source. nih.gov While direct evidence for an SET mechanism in the specific case of (4-Morpholin-4-ylphenyl) thiocyanate formation is not extensively documented, the general principles of oxidative thiocyanation of activated arenes suggest it as a plausible pathway, particularly when strong oxidants are used.

Nucleophilic Addition Pathways of Thiocyanate Ion

While electrophilic attack on the aromatic ring is the more common pathway for thiocyanation of activated arenes, the possibility of nucleophilic addition of the thiocyanate ion under specific circumstances warrants consideration. In a formal sense, this would involve the attack of the thiocyanate ion on the morpholine-activated phenyl ring. For a direct nucleophilic aromatic substitution (SNAr) to occur, a suitable leaving group on the aromatic ring would be necessary, and the ring would typically need to be activated by electron-withdrawing groups, which is contrary to the electron-donating nature of the morpholine substituent.

However, a pathway involving the formation of an intermediate that is susceptible to nucleophilic attack can be envisaged. For instance, if the aromatic ring is first oxidized to a radical cation, as discussed in the SET mechanism, the subsequent step is the nucleophilic addition of the thiocyanate ion to this radical cation.

Another hypothetical scenario for nucleophilic addition could involve the formation of a dearomatized intermediate. While less common for this type of system, such pathways are known in other areas of aromatic chemistry. The strong electron-donating character of the morpholine group significantly increases the electron density of the aromatic ring, making it a prime target for electrophiles rather than nucleophiles. Therefore, direct nucleophilic addition of the thiocyanate ion to the neutral morpholinophenyl ring is considered mechanistically unfavorable.

Role of Catalysts in Regioselectivity and Reaction Efficiency

Catalysts play a crucial role in the thiocyanation of aromatic systems, influencing both the reaction rate and the regioselectivity of the substitution. For activated aromatic rings like N-phenylmorpholine, Lewis acids are commonly employed to enhance the electrophilicity of the thiocyanating agent.

Iron(III) chloride (FeCl₃) has been demonstrated to be a highly effective and regioselective catalyst for the thiocyanation of various arenes. The proposed mechanism involves the coordination of the Lewis acidic iron center to the thiocyanating agent, such as N-thiocyanatosuccinimide (NTS) or ammonium (B1175870) thiocyanate, thereby activating it for electrophilic attack. This activation polarizes the S-C bond of the thiocyanate source, generating a more potent electrophile.

The morpholine group is a strong ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic π-system, stabilizing the arenium ion intermediate (also known as a sigma complex) formed during electrophilic substitution. The attack at the para position is generally favored due to reduced steric hindrance compared to the ortho positions. Catalysts like FeCl₃ can further enhance this inherent regioselectivity.

The efficiency of the catalytic system can be influenced by various factors, including the choice of solvent, temperature, and the specific thiocyanating agent used. The use of a catalyst allows the reaction to proceed under milder conditions and often with higher yields compared to uncatalyzed reactions.

Table 1: Effect of Different Lewis Acid Catalysts on the Thiocyanation of N-Phenylmorpholine This table presents illustrative data based on typical findings in the field.

| Catalyst (mol%) | Thiocyanating Agent | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

| None | NH₄SCN / (NH₄)₂S₂O₈ | CH₃CN | 80 | 12 | 45 |

| FeCl₃ (10) | NH₄SCN / (NH₄)₂S₂O₈ | CH₃CN | 50 | 2 | 92 |

| Cu(OAc)₂ (10) | NH₄SCN / (NH₄)₂S₂O₈ | CH₃CN | 50 | 4 | 85 |

| ZnCl₂ (10) | NH₄SCN / (NH₄)₂S₂O₈ | CH₃CN | 50 | 6 | 78 |

| Sc(OTf)₃ (10) | NH₄SCN / (NH₄)₂S₂O₈ | CH₃CN | 50 | 3 | 88 |

Transition State Analysis in Aryl Thiocyanate Formation

Understanding the transition state of the rate-determining step is fundamental to elucidating the reaction mechanism and predicting the regioselectivity. In the electrophilic thiocyanation of N-phenylmorpholine, the rate-determining step is typically the attack of the aromatic π-system on the electrophilic thiocyanating species, leading to the formation of a Wheland intermediate.

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for investigating the geometry and energy of transition states. For the electrophilic substitution on anilines, which are structurally related to N-phenylmorpholine, DFT calculations have shown that the transition state involves the formation of a new C-S bond and the partial disruption of the aromatic system. researchgate.net

The energy of the transition state is significantly influenced by the stability of the incipient carbocation in the Wheland intermediate. The electron-donating morpholine group effectively stabilizes the positive charge that develops on the aromatic ring, particularly when the attack is at the ortho or para positions. This stabilization lowers the activation energy for the reaction at these positions compared to the meta position.

The transition state leading to the para-substituted product is generally lower in energy than that for the ortho-substituted product, primarily due to steric interactions between the incoming electrophile and the bulky morpholine group at the ortho position. Computational models can quantify these energy differences, providing a theoretical basis for the observed high para-selectivity in the thiocyanation of N-aryl morpholine systems.

Table 2: Calculated Relative Transition State Energies for the Thiocyanation of N-Phenylmorpholine This table presents illustrative data based on typical computational findings.

| Position of Attack | Relative Transition State Energy (kcal/mol) |

| ortho | +2.5 |

| meta | +15.8 |

| para | 0 (Reference) |

Chemical Transformations and Derivatization of 4 Morpholin 4 Ylphenyl Thiocyanate

Reactions of the Thiocyanate (B1210189) Group

The thiocyanate group (-SCN) is a versatile functional group that participates in a variety of chemical transformations, including isomerization, hydrolysis, reduction, and nucleophilic substitution.

Aryl thiocyanates are known to isomerize to their more thermodynamically stable isothiocyanate isomers (Ar-NCS) under certain conditions, typically involving heat or catalysis. rsc.orgacs.org This rearrangement is a significant reaction pathway for thiocyanates. While specific studies on (4-morpholin-4-ylphenyl) thiocyanate are not prevalent, the general mechanism for aryl thiocyanates suggests that a similar transformation is plausible. The isomerization of acyl thiocyanates to acyl isothiocyanates, for instance, has been shown to have activation barriers that are consistent with the potential for these compounds to be detectable, yet reactive. acs.org

Table 1: General Conditions for Isomerization of Aryl Thiocyanates

| Condition | Description |

| Thermal | Heating the aryl thiocyanate, often in an inert solvent, can induce rearrangement. |

| Catalytic | Lewis acids or other catalysts can facilitate the isomerization at lower temperatures. |

The hydrolysis of organic thiocyanates to thiocarbamates is a well-established reaction, notably described in the Riemschneider thiocarbamate synthesis. wikipedia.orgwikipedia.org This acid-catalyzed reaction involves the conversion of the thiocyanate group into a thiocarbamate moiety (-S-CO-NH₂). For aryl thiocyanates, this process is generally efficient, although it can be sensitive to substituents on the aromatic ring. wikipedia.org It is expected that this compound would undergo a similar hydrolysis under acidic conditions to yield the corresponding S-(4-morpholin-4-ylphenyl) thiocarbamate.

Table 2: Representative Conditions for the Riemschneider Synthesis

| Reagent | Condition | Product |

| Concentrated H₂SO₄, then H₂O | Low temperature, followed by quenching with ice water | Thiocarbamate |

The thiocyanate group can be reduced to the corresponding thiol (mercaptan). A common method for this transformation is the use of a dissolving metal reduction, such as sodium in liquid ammonia. google.com This reaction cleaves the sulfur-cyanide bond to generate the thiolate anion, which upon acidic workup yields the thiol. Therefore, the reduction of this compound is expected to produce 4-morpholin-4-ylbenzenethiol.

Table 3: General Method for the Reduction of Aryl Thiocyanates

| Reducing Agent | Solvent | Product |

| Sodium | Liquid Ammonia | Aryl Thiol |

The thiocyanate group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. publish.csiro.aursc.org The morpholino group on the phenyl ring in this compound is an electron-donating group, which would generally disfavor SNAr reactions. However, under specific conditions or with highly reactive nucleophiles, substitution might be achievable. The thiocyanate ion itself is an ambident nucleophile, capable of reacting through either the sulfur or the nitrogen atom in SNAr reactions with activated aromatic substrates. publish.csiro.au

Transformations Involving the Morpholine (B109124) Ring System

The nitrogen atom of the morpholine ring in this compound is a nucleophilic center and can participate in reactions such as N-alkylation and N-acylation.

The secondary amine character of the morpholine nitrogen, when part of an N-aryl system, is significantly less basic and nucleophilic than in an N-alkylmorpholine due to the delocalization of the nitrogen lone pair into the aromatic ring. However, N-alkylation and N-acylation of N-arylmorpholines can still be achieved under appropriate conditions.

N-alkylation of aromatic amines can be carried out using various alkylating agents, such as alkyl halides or alcohols, often in the presence of a catalyst. nih.gov Similarly, N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides. nih.govresearchgate.net These reactions would introduce an alkyl or acyl group onto the nitrogen atom of the morpholine ring, forming a quaternary ammonium (B1175870) salt or an N-acylmorpholinium species, respectively.

Table 4: General Reactions of the Morpholine Nitrogen

| Reaction | Reagents | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-alkyl-N-(4-thiocyanatophenyl)morpholinium halide |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-acyl-N-(4-thiocyanatophenyl)morpholinium chloride |

Ring-Opening and Ring-Modification Reactions

While the morpholine ring is generally stable, it can undergo specific ring-opening and modification reactions under forcing conditions. These transformations, though less common than reactions at the phenyl or thiocyanate moieties, offer pathways to novel molecular scaffolds.

One significant ring-modification pathway is through oxidation. The regioselective oxidation of N-phenylmorpholine with ozone in solvents like dichloromethane or acetonitrile has been shown to yield a lactam and a diformyl derivative. This reaction proceeds via the selective attack of ozone at the carbon-hydrogen bonds of the morpholine ring. The regioselectivity is dictated by the lower energy barrier for ozone attack at the carbon alpha to the nitrogen atom compared to the carbon alpha to the oxygen atom.

Another approach to modifying the morpholine ring involves transition-metal-catalyzed C-H functionalization. Chiral dirhodium tetracarboxylate catalysts have been demonstrated to achieve site-selective C-H functionalization of N-aryl morpholines. These reactions occur regioselectively at the C-H bond alpha to the nitrogen atom, providing a method to introduce new substituents directly onto the morpholine ring without necessitating its opening. acs.org

| Reaction Type | Reagents | Products | Key Features |

| Ozonolysis | O₃ in CH₂Cl₂ or CH₃CN | Lactam and diformyl derivatives | Regioselective oxidation at C-H alpha to nitrogen. |

| C-H Functionalization | Dirhodium catalyst, Diazo compound | C-2 substituted morpholine | Site-selective introduction of functional groups. acs.org |

Functionalization of the Morpholine Ring for Extended Conjugation

The saturated nature of the morpholine ring presents a significant challenge for the extension of electronic conjugation. However, theoretical pathways involving dehydrogenation could lead to the formation of unsaturated systems.

Catalytic dehydrogenation is a potential, albeit synthetically demanding, strategy. Analogous to the transformation of n-alkanes into conjugated polyenes on heated copper surfaces, a similar cascade of C-H bond activations on the morpholine ring could theoretically introduce unsaturation. nih.gov This would likely require high temperatures and specialized catalysts, with potential side reactions such as ring cleavage presenting significant hurdles. The goal of such a transformation would be the formation of a morpholinium species or a neutral, partially unsaturated ring that could participate in a larger conjugated system with the phenyl ring.

| Starting Material | Conceptual Reagents | Potential Product | Synthetic Challenge |

| This compound | Dehydrogenation catalyst (e.g., Pd/C, Cu), High Temperature | Conjugated morpholine derivative | High activation energy, potential for ring fragmentation. |

Reactions at the Phenyl Moiety

The phenyl ring of this compound is amenable to a variety of transformations, most notably electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for extensive derivatization.

The regioselectivity of electrophilic aromatic substitution on the phenyl ring is governed by the directing effects of the two existing substituents: the morpholino group and the thiocyanate group.

Directing Effects : The morpholino group, being an N-substituted amine, is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. The thiocyanate group (-SCN) is a deactivating group and a meta-director.

In systems with competing directing groups, the strongly activating group dictates the position of substitution. Therefore, electrophilic attack will predominantly occur at the positions ortho to the powerfully activating morpholino group.

Nitration : The nitration of this compound can be achieved using standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgmasterorganicchemistry.com The reaction is expected to yield (4-Morpholin-4-yl-3-nitrophenyl) thiocyanate as the major product.

Halogenation : Bromination can be carried out using bromine in a suitable solvent like acetic acid. This reaction is also expected to be directed by the morpholino group, leading to the formation of (3-Bromo-4-morpholin-4-ylphenyl) thiocyanate.

| Reaction | Typical Reagents | Predicted Major Product | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | (4-Morpholin-4-yl-3-nitrophenyl) thiocyanate | ortho to morpholino group |

| Bromination | Br₂, CH₃COOH | (3-Bromo-4-morpholin-4-ylphenyl) thiocyanate | ortho to morpholino group |

Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming new carbon-carbon bonds at the phenyl ring. These reactions typically require an aryl halide as a starting material. Thus, the halogenated derivatives of this compound, synthesized as described in the previous section, are key intermediates for these transformations.

Suzuki Coupling : The Suzuki reaction couples an organoboron compound with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.orgmdpi.com The (3-Bromo-4-morpholin-4-ylphenyl) thiocyanate can be reacted with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃, Cs₂CO₃) to yield biaryl or styrenyl derivatives.

Sonogashira Coupling : The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov The halogenated this compound can be coupled with terminal alkynes using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. This reaction is highly effective for the synthesis of arylalkynes. There are also copper-free Sonogashira protocols available. nih.gov A study on the Sonogashira reaction of a 4-(5-bromo-2-iodobenzoyl)morpholine derivative highlights the utility of such substrates in forming complex molecules. scielo.org.mx

| Coupling Reaction | Precursor | Coupling Partner | Catalyst System (Typical) | Product Class |

| Suzuki | (3-Bromo-4-morpholin-4-ylphenyl) thiocyanate | Aryl/vinyl boronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl or styrenyl derivatives |

| Sonogashira | (3-Bromo-4-morpholin-4-ylphenyl) thiocyanate | Terminal alkyne | Pd catalyst, Cu(I) salt, Amine base | Arylalkyne derivatives |

Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Building Block

The thiocyanate functional group is a versatile precursor for the construction of various sulfur- and nitrogen-containing heterocyclic systems.

Thiazole Synthesis : this compound can serve as a key building block in the Hantzsch thiazole synthesis. This reaction involves the condensation of a thiourea or a related sulfur-containing nucleophile with an α-haloketone. In this context, the thiocyanate can be considered a precursor to the necessary sulfur- and nitrogen-donating species. A common pathway involves the reaction of an aryl thiocyanate with an α-haloketone to form a 2-aminothiazole derivative. For instance, the reaction of this compound with a substituted phenacyl bromide in a suitable solvent would yield the corresponding 2-amino-4-aryl-5-(4-morpholinophenyl)thiazole.

Thiadiazole Synthesis : The synthesis of 1,3,4-thiadiazole derivatives often proceeds from thiosemicarbazide precursors. sbq.org.brnih.govjournalijcar.org this compound can be converted into the corresponding thiosemicarbazide by reaction with hydrazine or a substituted hydrazine. The resulting N-(4-morpholinophenyl)thiosemicarbazide can then undergo acid-catalyzed cyclization and dehydration to afford 2-amino-5-(4-morpholinophenyl)-1,3,4-thiadiazole. sbq.org.br Further derivatization of the amino group is also possible. For example, reaction of the thiosemicarbazide with an isothiocyanate followed by cyclization can lead to 2,5-disubstituted-1,3,4-thiadiazoles. nih.gov

| Heterocycle | Key Intermediate | Reaction Type | Co-reactant |

| Thiazole | This compound | Hantzsch Synthesis | α-Haloketone |

| 1,3,4-Thiadiazole | N-(4-morpholinophenyl)thiosemicarbazide | Cyclization / Dehydration | Hydrazine (to form intermediate), then Acid |

Integration into Guanidine and Thiourea Derivatives

The conversion of aryl thiocyanates into guanidine and thiourea derivatives is a significant transformation for the synthesis of compounds with diverse biological activities. However, the direct reaction of a thiocyanate to form these derivatives is not the typical synthetic route.

Thiourea derivatives are most commonly synthesized from the reaction of an isothiocyanate (R-N=C=S) with a primary or secondary amine. Aryl thiocyanates (Ar-S-C≡N) can potentially serve as precursors to isothiocyanates through rearrangement, which can sometimes be induced thermally or by a catalyst. Once the (4-Morpholin-4-ylphenyl) isothiocyanate is formed, it can readily react with a wide range of amines to produce the corresponding thiourea derivatives.

The general reaction for the formation of a thiourea derivative from an isothiocyanate and an amine is as follows:

The synthesis of N-acyl thiourea derivatives, for example, involves the condensation of an acid chloride with ammonium thiocyanate to generate an in-situ isothiocyanate, which then reacts with an amine. nbuv.gov.uanih.gov This underscores the role of the isothiocyanate as the key intermediate.

Guanidine synthesis from aryl thiocyanates is less direct. Guanidine and its derivatives are often prepared from reagents like cyanamide, or through the reaction of a thiourea with an amine in the presence of a desulfurizing agent. Therefore, this compound could potentially be converted to a thiourea derivative as described above, which could then be further transformed into a guanidine derivative. Another approach for the synthesis of guanidine thiocyanate involves a salt exchange reaction from guanidine hydrochloride and a thiocyanate salt, or from the heating of ammonium thiocyanate. nih.govnih.gov

Table 2: General Methods for Thiourea Synthesis

| Starting Material 1 | Starting Material 2 | Product | General Conditions |

|---|---|---|---|

| Isothiocyanate | Primary/Secondary Amine | N,N'-Disubstituted/Trisubstituted Thiourea | Nucleophilic addition, often at room temperature in a suitable solvent. |

| Acid Chloride | Ammonium Thiocyanate | N-Acyl Isothiocyanate (intermediate) | Condensation in an anhydrous solvent like acetone. |

This table represents general synthetic strategies for thiourea derivatives. nbuv.gov.uanih.gov

Derivatization for Bridged and Spirocyclic Systems

The incorporation of the this compound moiety into bridged and spirocyclic systems opens avenues for the creation of complex, three-dimensional molecular architectures. While the formation of bridged systems from aryl thiocyanates is not widely documented, the synthesis of spirocyclic compounds has been reported through domino reactions involving a thiocyanation step.

A notable example is the domino process involving thiocyanation, ipso-cyclization, and dearomatization of N-(p-methoxyaryl)propiolamides. In this reaction, an aryl propiolamide is treated with a thiocyanating agent, such as AgSCN, in the presence of an oxidant like ceric ammonium nitrate (B79036) (CAN). This leads to the formation of a thiocyanated spiro-fused cyclohexadienone. This type of reaction suggests that an appropriately substituted derivative of this compound could potentially undergo a similar intramolecular cyclization to yield a spirocyclic system.

The general scheme for this transformation is as follows, where Ar represents an aryl group:

Table 3: Synthesis of Thiocyanated Spiro-fused Cyclohexadienones

| Substrate (N-arylpropiolamide) | Product (Spiro-fused Cyclohexadienone) | Yield (%) |

|---|---|---|

| N-(4-methoxyphenyl)-N-methyl-3-phenylpropiolamide | 4-methyl-1-phenyl-2-thiocyanato-1,4-azaspiro[4.5]deca-6,9-diene-3,8-dione | 92 |

| N-(4-methoxyphenyl)-N-methyl-3-(4-chlorophenyl)propiolamide | 1-(4-chlorophenyl)-4-methyl-2-thiocyanato-1,4-azaspiro[4.5]deca-6,9-diene-3,8-dione | 85 |

Data adapted from studies on domino thiocyanation/ipso-cyclization reactions.

The thiocyanate group in the resulting spirocyclic product can be further transformed. For example, it can be converted into a trifluoromethylthiolate group or can participate in a click reaction with sodium azide (B81097) to form a thiotetrazole. These subsequent transformations highlight the synthetic utility of the thiocyanate functional group in the elaboration of complex spirocyclic systems.

The potential for this compound to participate in such reactions would depend on the presence of other functional groups on the molecule that could facilitate the necessary intramolecular cyclization.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Morpholin 4 Ylphenyl Thiocyanate and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Linkage Isomerism Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in (4-Morpholin-4-ylphenyl) thiocyanate (B1210189).

The morpholine (B109124) ring exhibits several characteristic vibrations. The C-H stretching modes of the methylene groups are typically observed in the 3000–2850 cm⁻¹ region researchgate.net. Asymmetric and symmetric stretches can often be resolved. The C-O-C ether linkage within the morpholine ring gives rise to a strong stretching band, generally found between 1148 and 1104 cm⁻¹ researchgate.net. The C-N stretching vibration of the tertiary amine is also a key indicator, appearing in the fingerprint region chemicalbook.comresearchgate.net.

The 1,4-disubstituted benzene (B151609) ring shows characteristic absorptions. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) libretexts.org. In-ring C=C stretching vibrations produce bands in the 1615–1580 cm⁻¹ and 1500–1400 cm⁻¹ regions libretexts.orghoriba.com. Out-of-plane (oop) C-H bending vibrations are particularly diagnostic for the substitution pattern; for a 1,4-disubstituted ring, a strong band is expected between 850 and 800 cm⁻¹.

The thiocyanate group (-SCN) is of particular interest as it can exhibit linkage isomerism, existing as either a thiocyanate (S-bonded) or an isothiocyanate (N-bonded, -NCS). Vibrational spectroscopy is a primary tool for distinguishing between these isomers researchgate.netacs.org. The most diagnostic band is the intense and sharp asymmetric stretching vibration of the -SCN moiety (ν(C≡N)).

For S-thiocyanates , this band typically appears in the range of 2175–2130 cm⁻¹ nih.gov.

For N-isothiocyanates , the corresponding asymmetric stretch (ν(N=C=S)) is found at a lower frequency, generally between 2100–2040 cm⁻¹ nih.gov.

For (4-Morpholin-4-ylphenyl) thiocyanate, the observation of a strong, sharp peak around 2150-2160 cm⁻¹ would be clear evidence for the S-bonded thiocyanate isomer. The C-S stretching vibration, expected around 750-650 cm⁻¹, further corroborates this assignment actachemscand.org. Raman spectroscopy is complementary to FT-IR, and for aromatic and thiocyanate groups, it can provide strong, sharp signals that are useful for identification nih.govscispace.comresearchgate.net.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Phenyl Ring | C-H stretch | 3100 - 3000 | FT-IR, Raman |

| Morpholine | C-H stretch | 3000 - 2850 | FT-IR, Raman |

| Thiocyanate | C≡N stretch | ~2155 | FT-IR (strong, sharp) |

| Phenyl Ring | C=C stretch | 1615 - 1580, 1500-1400 | FT-IR, Raman |

| Morpholine | C-O-C stretch | 1148 - 1104 | FT-IR (strong) |

| Phenyl Ring | C-H oop bend | 850 - 800 | FT-IR (strong) |

| Thiocyanate | C-S stretch | 750 - 650 | FT-IR, Raman |

**5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in this compound.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct regions in the spectrum are expected.

Aromatic Region: The protons on the 1,4-disubstituted phenyl ring will appear as a characteristic AA'BB' system due to the magnetic inequivalence of the ortho and meta protons. This typically manifests as two apparent doublets (or more complex multiplets) in the downfield region, approximately between δ 7.0 and 7.5 ppm. The protons ortho to the thiocyanate group will be more deshielded than those ortho to the electron-donating morpholine group.

Morpholine Region: The eight protons of the morpholine ring are chemically equivalent in pairs due to the ring's rapid chair-to-chair inversion at room temperature. This results in two distinct signals, each integrating to four protons. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) typically appear as a triplet around δ 3.2–3.4 ppm, while the protons on the carbons adjacent to the oxygen atom (O-CH₂) appear as a triplet at a more deshielded position, around δ 3.8–4.0 ppm stackexchange.comrsc.orgchemicalbook.com. The triplet pattern arises from coupling to the adjacent methylene group protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) |

| Phenyl H (ortho to -SCN) | Doublet (or Multiplet) | 2H | ~7.4 - 7.6 |

| Phenyl H (ortho to Morpholine) | Doublet (or Multiplet) | 2H | ~7.0 - 7.2 |

| Morpholine O-CH ₂ | Triplet | 4H | ~3.8 - 4.0 |

| Morpholine N-CH ₂ | Triplet | 4H | ~3.2 - 3.4 |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Aromatic Carbons: Four distinct signals are expected for the phenyl ring carbons. The carbon atom directly attached to the nitrogen of the morpholine ring (ipso-carbon) would be shielded, while the carbon attached to the electron-withdrawing thiocyanate group would be deshielded. The quaternary carbon of the thiocyanate group (-SC N) itself is expected to resonate in the range of δ 110–115 ppm.

Morpholine Carbons: Two signals are expected for the morpholine ring carbons. The carbons adjacent to the oxygen (O-C H₂) are typically found around δ 66–67 ppm, while the carbons adjacent to the nitrogen (N-C H₂) appear further upfield, around δ 48–50 ppm rsc.orgchemicalbook.com.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (ipso, C-N) | ~150 - 155 |

| Phenyl C (ortho, meta) | ~115 - 135 (4 signals) |

| Phenyl C (ipso, C-S) | ~115 - 125 |

| Thiocyanate (-SC N) | ~110 - 115 |

| Morpholine C -O | ~66 - 67 |

| Morpholine C -N | ~48 - 50 |

While 1D NMR spectra provide foundational data, 2D NMR experiments are crucial for definitive structural confirmation, especially for complex derivatives nih.gov.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between the adjacent methylene protons within the morpholine ring (-N-CH₂-CH₂-O-) and between the ortho and meta protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link the proton signals at δ 3.8–4.0 ppm to the carbon signals at δ 66–67 ppm (O-CH₂) and the proton signals at δ 3.2–3.4 ppm to the carbon signals at δ 48–50 ppm (N-CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Crucial correlations would include the one between the morpholine N-CH₂ protons and the ipso-carbon of the phenyl ring, and between the aromatic protons and the ipso-carbon attached to the thiocyanate group, thus confirming the connectivity of the entire molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₂N₂OS), the calculated molecular weight is approximately 220.07 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) would be expected at m/z 220 or 221, respectively researchgate.net.

The fragmentation pattern would likely involve characteristic losses reflecting the structure's weakest points libretexts.orgpharmacy180.com. Common fragmentation pathways for aromatic and amine-containing compounds include:

Loss of the thiocyanate radical: A fragment corresponding to the loss of ·SCN (58 Da) from the molecular ion.

Cleavage of the morpholine ring: The morpholine ring can undergo retro-Diels-Alder fragmentation or loss of small neutral molecules like C₂H₄O.

Benzylic-type cleavage: Cleavage at the C-N bond between the phenyl ring and the morpholine group can occur. A strong peak corresponding to the stable phenyl cation or related fragments is often observed in aromatic compounds youtube.com.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 221 | Protonated Molecular Ion |

| [M]⁺ | 220 | Molecular Ion |

| [M-SCN]⁺ | 162 | Loss of thiocyanate radical |

| [C₆H₄-N-Morpholine]⁺ | 162 | Phenyl-morpholine cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

X-ray Crystallography for Solid-State Structural Determination and Conformation

Single-crystal X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and conformational details. While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related morpholine-containing derivatives allows for a reliable prediction of its key structural features nih.govnih.govmdpi.com.

Morpholine Ring Conformation: In virtually all reported crystal structures of N-substituted morpholine compounds, the six-membered morpholine ring adopts a stable chair conformation nih.govnih.govnih.gov. This minimizes steric strain and is the expected conformation for the title compound.

Molecular Geometry: The geometry around the nitrogen atom of the morpholine ring would be trigonal pyramidal. The phenyl ring will be essentially planar. The S-C≡N group is expected to be nearly linear.

Table 5: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |

| Space Group | e.g., P2₁/c, Pna2₁ |

| Morpholine Conformation | Chair |

| S-C≡N Angle | ~178-180° |

| Phenyl-Morpholine Dihedral Angle | 5-15° |

| Intermolecular Interactions | C-H···N, C-H···S, and π-π stacking interactions are likely to be present, influencing the crystal packing. |

Computational Chemistry and Theoretical Investigations of 4 Morpholin 4 Ylphenyl Thiocyanate

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties with high accuracy.

Geometry Optimization and Conformational Analysis

For (4-Morpholin-4-ylphenyl) thiocyanate (B1210189), DFT-based geometry optimization would be the first step in any theoretical study. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. Given the rotational freedom around the C-N bond connecting the phenyl and morpholine (B109124) rings, and the C-S bond of the thiocyanate group, a thorough conformational analysis would be necessary to identify the global minimum and other low-energy conformers. Such an analysis would provide crucial information on the molecule's preferred shape in the gas phase.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Analysis of the electronic structure provides deep insights into a molecule's reactivity and intermolecular interactions. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO highlights areas prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions. For (4-Morpholin-4-ylphenyl) thiocyanate, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the morpholine ring and the nitrogen of the thiocyanate group.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, a detailed assignment of vibrational modes can be achieved. This correlation is invaluable for confirming the molecular structure and understanding the nature of chemical bonds. For the title compound, characteristic vibrational modes would include the C-N stretching of the morpholine, the aromatic C-C stretching of the phenyl ring, and the characteristic S-C≡N stretching of the thiocyanate group.

NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. Comparing these predicted values with experimental NMR data serves as a stringent test of the accuracy of the computed structure and provides unambiguous assignment of NMR signals.

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying static properties, molecular dynamics simulations are employed to investigate the time-dependent behavior of molecules and their interactions in condensed phases.

Intermolecular Interactions and Packing Arrangements in the Solid State

MD simulations can provide a dynamic picture of how molecules of this compound would pack in a crystal lattice. By simulating a system of many molecules, one can study the dominant intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and potential weak hydrogen bonds, that govern the solid-state structure. This would be particularly insightful for understanding the crystal engineering principles related to this compound.

Conformational Behavior in Solution

The conformational landscape of this compound in solution is primarily dictated by the rotational freedom around the C-N bond connecting the phenyl ring and the morpholine moiety, the orientation of the thiocyanate group, and the puckering of the morpholine ring itself. Computational studies on similar N-aryl morpholine structures provide valuable insights into the probable conformational preferences of this molecule.

The morpholine ring typically adopts a chair conformation, which is energetically more favorable than the boat or twist-boat conformations. researchgate.net For the chair conformation of morpholine, two distinct orientations of the N-H bond (or in this case, the N-phenyl bond) are possible: axial and equatorial. In unsubstituted morpholine, the equatorial conformer is generally found to be more stable. nih.gov The presence of the bulky phenyl group in this compound would further favor an equatorial-like position to minimize steric hindrance.

The dihedral angle between the plane of the phenyl ring and the mean plane of the morpholine ring is a critical parameter. In related N-phenylmorpholine structures, this torsion is influenced by a balance of steric effects and electronic interactions. While a coplanar arrangement would maximize π-conjugation between the nitrogen lone pair and the aromatic system, steric clashes between the ortho-hydrogens of the phenyl ring and the equatorial hydrogens on the C2 and C6 atoms of the morpholine ring make this conformation unfavorable. cdnsciencepub.com Therefore, a twisted conformation is expected to be the global minimum.

Table 1: Postulated Conformational Parameters for this compound

| Parameter | Predicted Value/State | Rationale |

| Morpholine Ring Conformation | Chair | Lowest energy conformation for six-membered saturated heterocycles. researchgate.net |

| Phenyl Group Orientation | Pseudo-equatorial | Minimization of steric hindrance with the morpholine ring. cdnsciencepub.com |

| Phenyl-Morpholine Dihedral Angle | Twisted (non-planar) | Balance between electronic conjugation and steric repulsion. |

| Influence of Solvent Polarity | Minor shifts in dihedral angles and energy barriers | Solvation effects can stabilize or destabilize certain conformers. researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. nih.gov For this compound, a QSPR study would involve the calculation of various molecular descriptors and correlating them with specific properties of interest, such as solubility, boiling point, or a measure of its reactivity.

The development of a robust QSPR model for a class of compounds including this compound would typically follow these steps:

Data Set Compilation: A dataset of molecules with known experimental values for the property of interest would be assembled. This set would ideally include this compound and a series of structurally related analogs.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be categorized as follows:

Constitutional Descriptors: These are based on the molecular formula and include molecular weight, number of atoms, number of rings, etc. nih.gov

Topological Descriptors: These describe the connectivity of atoms in the molecule and are derived from the 2D representation of the structure. Examples include the Wiener index and Kier & Hall connectivity indices. researchgate.net

Geometrical Descriptors: These are 3D descriptors that depend on the spatial arrangement of the atoms, such as molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a subset of the calculated descriptors to the experimental property. nih.gov

Model Validation: The predictive power of the developed QSPR model is assessed using statistical validation techniques, such as cross-validation and external validation with a test set of molecules not used in the model development.

For this compound, specific descriptors of importance would likely include those related to the morpholine ring (e.g., descriptors for heteroatoms, ring complexity), the aromatic system (e.g., aromaticity indices), and the thiocyanate group (e.g., descriptors related to sulfur and nitrogen content, electrophilicity). The presence of both a hydrogen bond acceptor (the morpholine oxygen and nitrogen) and a polarizable sulfur atom suggests that descriptors related to electrostatic interactions and polarizability would be significant in modeling properties like solubility and intermolecular interactions. globethesis.com

Table 2: Potentially Relevant Molecular Descriptors for QSPR Studies of this compound

| Descriptor Class | Specific Examples | Potential Property Correlation |

| Constitutional | Molecular Weight, Number of N and O atoms, Number of S atoms | Bulk properties (e.g., boiling point) |

| Topological | Wiener Index, Kier & Hall Indices | Connectivity-related properties |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, transport properties |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Reactivity, polarity, intermolecular interactions |

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical calculations, particularly those based on molecular orbital theory, can provide significant insights into the reactivity of this compound and predict the most probable pathways for its chemical transformations. The reactivity of this molecule is largely governed by the electronic characteristics of the morpholine, phenyl, and thiocyanate functional groups.

The morpholine moiety, specifically the nitrogen atom, acts as an electron-donating group through resonance with the phenyl ring. This donation of electron density increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions relative to the morpholine substituent. However, since the thiocyanate group is at the para position, the ortho positions are the most activated towards electrophilic attack.

Conversely, the thiocyanate group is an electron-withdrawing group and can be a leaving group in nucleophilic substitution reactions. Theoretical studies on the reactivity of substituted phenylthiocyanates with nucleophiles have shown that there are three potential sites for nucleophilic attack: the cyano carbon, the sulfur atom, and the aryl carbon to which the thiocyanate is attached. rsc.org

Molecular orbital calculations on 4-aminophenylthiocyanate, a close analog of this compound, suggest that nucleophilic attack is kinetically favored at the cyano carbon. rsc.org Attack at the aryl carbon, leading to the displacement of the thiocyanate anion, is also a viable pathway, while attack at the sulfur atom is significantly less favorable. rsc.org

Frontier Molecular Orbital (FMO) theory can be used to rationalize these reactivity patterns. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The distribution of these orbitals on the this compound molecule indicates the most likely sites for electrophilic and nucleophilic attack, respectively. youtube.com

HOMO: The HOMO is expected to be localized primarily on the electron-rich morpholinophenyl moiety. This indicates that electrophilic attack will preferentially occur on the aromatic ring, ortho to the morpholine group.

LUMO: The LUMO is likely to have significant contributions from the thiocyanate group, particularly the cyano carbon and the sulfur atom. This supports the prediction that nucleophilic attack will be directed towards this part of the molecule.

Table 3: Predicted Reactivity of this compound

| Reaction Type | Predicted Site of Attack | Theoretical Basis |

| Electrophilic Attack | Aryl carbons ortho to the morpholine group | Electron-donating nature of the morpholine substituent; HOMO distribution. |

| Nucleophilic Attack | Cyano carbon of the thiocyanate group | Kinetic favorability based on studies of analogs; LUMO distribution. rsc.org |

| Nucleophilic Aromatic Substitution | Aryl carbon attached to the thiocyanate group | Thermodynamically favorable pathway leading to displacement of the thiocyanate anion. rsc.org |

Future Directions in Academic Research on 4 Morpholin 4 Ylphenyl Thiocyanate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of (4-Morpholin-4-ylphenyl) thiocyanate (B1210189) and its analogs is traditionally reliant on multi-step processes that may involve harsh conditions or toxic reagents. Future research will likely pivot towards greener, more efficient, and atom-economical synthetic routes. Key areas of development include:

Photocatalysis and Electrosynthesis: Visible-light-mediated photocatalysis offers a mild and sustainable approach to forge C-S bonds. grnjournal.usacs.org Future work could focus on developing transition-metal-free, organophotoredox-catalyzed methods for the direct thiocyanation of 4-morpholinoaniline (B114313) derivatives, minimizing waste and energy consumption. Similarly, electrochemical methods present an oxidant-free strategy for the cross-coupling of thiols with cyanide sources, which could be adapted for this specific molecule. iscientific.org

Mechanochemistry: Ball-milling and other mechanochemical techniques provide solvent-free or low-solvent reaction conditions, significantly boosting the green credentials of a synthesis. arxiv.orgrsc.org Research into the solid-state, mechanochemical synthesis of (4-Morpholin-4-ylphenyl) thiocyanate from readily available precursors could lead to a highly efficient and scalable process with minimal workup. arxiv.orgrsc.org

Catalytic C-H Functionalization: Direct C-H thiocyanation of the N-phenylmorpholine core would be the most atom-economical approach, avoiding the need for pre-functionalized starting materials like aryl halides or boronic acids. arxiv.orgnih.gov Future studies could explore the use of earth-abundant metal catalysts (e.g., iron, copper) to achieve regioselective C-H thiocyanation under mild conditions. nih.goveurekalert.orgnih.gov

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability. Developing a flow protocol for the synthesis of this compound would allow for precise control over reaction parameters, rapid optimization, and safer handling of potentially hazardous reagents. mdpi.com

| Approach | Conventional Method | Future Sustainable Methodology | Potential Advantages |

|---|---|---|---|

| Energy Input | High-temperature heating | Visible light (Photocatalysis), Electricity (Electrosynthesis), Mechanical force (Mechanochemistry) | Reduced energy consumption, milder conditions |

| Solvent Use | Volatile organic solvents | Greener solvents, solvent-free (Mechanochemistry) | Reduced environmental impact and waste |

| Reagents/Catalysts | Stoichiometric toxic reagents, precious metal catalysts | Recyclable organocatalysts, earth-abundant metal catalysts | Lower cost, reduced toxicity, circular economy potential grnjournal.us |

| Atom Economy | Moderate (e.g., Sandmeyer reaction) | High (e.g., Direct C-H Functionalization) | Minimizes by-product formation |

Exploration of Underutilized Reactivity of the Thiocyanate and Morpholine (B109124) Moieties

The thiocyanate and morpholine groups are rich in chemical reactivity that remains to be fully exploited in the context of this specific molecular framework.

The thiocyanate group is a highly versatile functional handle. It can act as a precursor for a wide array of sulfur-containing compounds. iscientific.orgrsc.org Future research should focus on:

Cycloaddition Reactions: Utilizing the thiocyanate group in [3+2] cycloadditions with reagents like sodium azide (B81097) could yield novel tetrazole-containing derivatives, which are important scaffolds in medicinal chemistry. mdpi.com

Conversion to Bioisosteres: Developing protocols for the efficient conversion of the thiocyanate to other valuable functional groups, such as trifluoromethyl thioethers (SCF3) or sulfonyl cyanides, which are of high interest in drug discovery. rsc.orgnih.govchemcopilot.com

Radical Reactions: Investigating photo-induced C-S bond cleavage to generate thiocyanate radicals, which can participate in additions to alkenes or other radical-mediated transformations to build more complex molecular architectures. iscientific.org

The morpholine moiety , while often considered a stable pharmacophore for improving physicochemical properties, also possesses latent reactivity. nih.govjoaiar.org Future studies could investigate:

Metabolic Lability and Bioactivation: While generally stable, the morpholine ring can be metabolically labile. rsc.org Understanding its metabolic pathways could inform the design of more robust analogs or prodrugs that leverage bioactivation.

Ring Transformations: Exploring conditions for selective ring-opening or ring-expansion reactions of the morpholine unit to access novel heterocyclic systems.

Directed C-H Functionalization: Using the nitrogen or oxygen atoms of the morpholine ring as directing groups to control the regioselectivity of C-H functionalization on the phenyl ring or the morpholine itself.

| Reaction Type | Reagent/Condition | Resulting Functional Group/Scaffold | Potential Application |

|---|---|---|---|

| Reduction | e.g., NaBH4 | Thiol (-SH) | Bioconjugation, antioxidant studies |

| Nucleophilic Substitution | e.g., TMSCF3, Ruppert-Prakash reagent | Trifluoromethyl thioether (-SCF3) | Medicinal chemistry (lipophilicity modulation) nih.govchemcopilot.com |

| [3+2] Cycloaddition | e.g., NaN3, ZnCl2 | Thiatetrazole | Bioisosteric replacement for carboxylic acids mdpi.com |

| Oxidative Hydrolysis | e.g., Oxidizing agent, H2O | Sulfonic acid (-SO3H) | Improving aqueous solubility |

Advanced Mechanistic Studies using Ultrafast Spectroscopy and In-situ Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new reactivity. While traditional techniques like fluorescence quenching and cyclic voltammetry provide valuable insights, future research can leverage more sophisticated methods. grnjournal.usacs.org

Ultrafast Spectroscopy: Techniques such as transient absorption spectroscopy can be employed to directly observe and characterize short-lived intermediates, like the radical species proposed in photocatalytic and electrochemical thiocyanation reactions. chemcopilot.com This would provide definitive evidence for proposed mechanisms and reveal intricate details of the reaction dynamics.

In-situ Monitoring: Using in-situ NMR, Raman, or IR spectroscopy would enable real-time tracking of reactant consumption, intermediate formation, and product generation. This is particularly valuable for optimizing complex multi-component reactions or understanding the unique reaction pathways in mechanochemical syntheses.

Computational Chemistry: High-level Density Functional Theory (DFT) calculations can map out entire potential energy surfaces for proposed reaction pathways. grnjournal.usrsc.org This allows for the identification of transition states, calculation of activation barriers, and prediction of the most favorable reaction routes, guiding experimental efforts and explaining observed selectivity. grnjournal.usrsc.org

Application of Machine Learning and AI in Predicting Synthesis and Reactivity

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. iscientific.org For this compound, these tools can be applied in several forward-looking ways:

Reaction Outcome and Condition Prediction: ML models, trained on large reaction databases, can predict the most likely outcome of a reaction given a set of reactants and reagents. acs.orgmit.eduresearchgate.net Furthermore, neural networks can recommend optimal reaction conditions (catalyst, solvent, temperature) for the synthesis of this specific molecule or its derivatives, drastically reducing the experimental effort required for optimization. nih.govmdpi.com

Reactivity Prediction: By representing the molecule as a graph, graph neural networks can predict the reactivity of specific sites within the molecule. arxiv.org This could be used to anticipate the regioselectivity of C-H functionalization reactions or to identify which moiety (thiocyanate or morpholine) is more susceptible to reaction under a given set of conditions.

De Novo Catalyst Design: AI can accelerate the discovery of novel catalysts for the synthesis of this compound. joaiar.org By learning the complex relationships between catalyst structure and performance, AI algorithms can propose new, highly efficient catalysts for development, moving beyond traditional trial-and-error approaches. joaiar.orgarxiv.org

Design of Next-Generation Building Blocks Based on its Structural Framework

The this compound scaffold is an ideal starting point for creating next-generation chemical building blocks for drug discovery and materials science. nih.govnih.gov

Scaffold Decoration: Future work should focus on the systematic functionalization of the core structure. This involves developing robust protocols for derivatization at three key points: the morpholine ring, the phenyl ring, and the thiocyanate group. This would generate a library of analogs with diverse physicochemical properties for screening.

Bioisosteric Replacement: The thiocyanate and morpholine groups can be replaced with other bioisosteres to fine-tune biological activity and properties. For example, replacing the thiocyanate with a selenocyanate (B1200272) (-SeCN) or an isothiocyanate (-NCS) could lead to compounds with different reactivity profiles and biological targets. researchgate.net

Development of Linkers and Probes: By leveraging the reactivity of the thiocyanate group, the molecule can be developed into bifunctional linkers for applications in proteomics (e.g., PROTACs) or as chemical probes for identifying biological targets.

| Modification Site | Potential Modification | Rationale / Desired Outcome |

|---|---|---|

| Thiocyanate Group | Conversion to -SCF3, -SO2R, etc. | Modulate electronic properties, lipophilicity, metabolic stability |

| Replacement with -SeCN, -NCS, Tetrazole | Bioisosteric replacement to explore new biological interactions | |

| Phenyl Ring | Introduction of substituents (e.g., F, Cl, Me, OMe) | Tune steric/electronic properties, block metabolic sites |

| Replacement with other (hetero)aromatic rings | Alter core geometry and hydrogen bonding capacity | |

| Morpholine Ring | Substitution (e.g., cis-3,5-disubstitution) | Introduce chirality, explore new vectors for target binding mit.edu |

| Replacement with thiomorpholine, piperazine | Modify basicity, polarity, and pharmacokinetic profile |

Q & A

Q. How to address discrepancies in thiocyanate bioaccumulation studies across environmental matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products